N6-Methyladenosine 5'-monophosphate disodium salt

Glycogen metabolism Enzyme regulation Allosteric activation

The compound disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate, systematically designated as N6-methyladenosine 5'-monophosphate disodium salt (CAS 81921-35-9), is a purine ribonucleoside 5'-monophosphate structurally derived from adenosine monophosphate (AMP) by monomethylation at the exocyclic N6 amino position of the adenine base. This N6-methyl substitution defines the compound as a modified nucleotide analog within the broader class of adenine nucleotide derivatives.

Molecular Formula C11H14N5Na2O7P
Molecular Weight 405.21 g/mol
Cat. No. B12424739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyladenosine 5'-monophosphate disodium salt
Molecular FormulaC11H14N5Na2O7P
Molecular Weight405.21 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C11H16N5O7P.2Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1
InChIKeyHFOKUKRAZPHTHH-LYYWGVPGSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate (N6-Methyl-AMP Disodium Salt): Compound Class and Procurement-Relevant Characteristics


The compound disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate, systematically designated as N6-methyladenosine 5'-monophosphate disodium salt (CAS 81921-35-9), is a purine ribonucleoside 5'-monophosphate structurally derived from adenosine monophosphate (AMP) by monomethylation at the exocyclic N6 amino position of the adenine base [1]. This N6-methyl substitution defines the compound as a modified nucleotide analog within the broader class of adenine nucleotide derivatives . The disodium salt formulation (molecular weight 405.21 g/mol, molecular formula C₁₁H₁₄N₅Na₂O₇P) enhances aqueous solubility to approximately 20–25 mg/mL, which is a critical practical consideration for in vitro experimental workflows [2].

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate: Why AMP or Unmodified Adenine Nucleotides Cannot Substitute


Generic substitution of N6-methyl-AMP with unmodified AMP or other adenine nucleotide analogs is scientifically untenable due to fundamentally divergent molecular recognition and metabolic fate. The N6-methyl group confers distinct enzyme-substrate specificity: N6-methyl-AMP serves as the exclusive substrate for the specialized enzyme N6-methyl-AMP deaminase (MAPDA/ADAL), which catalyzes its conversion to inosine monophosphate (IMP) and methylamine, whereas AMP is not recognized by this enzyme [1]. Furthermore, N6-methyl-AMP exhibits a discrete P2Y receptor polypharmacology profile with micromolar antagonist activity across P2Y₁, P2Y₆, and P2Y₁₂ subtypes, distinct from the agonist profiles of ATP and ADP at these same receptors [2]. This combination of unique enzymatic processing and divergent receptor pharmacology means that substituting unmodified AMP or generic nucleotides would yield fundamentally different experimental outcomes in assays involving glycogen phosphorylase regulation, adenylate kinase inhibition, purinergic signaling, or RNA modification studies.

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate: Comparative Quantitative Evidence for Scientific Procurement Decisions


Glycogen Phosphorylase b Activation: N6-Methyl-AMP Disodium Salt vs. AMP (Binding Affinity and Effector Class)

N6-methyl-AMP activates rabbit skeletal muscle glycogen phosphorylase b with an activation constant (Ka) of 22 µM, as determined in a systematic structure-activity study of 38 AMP analogs [1][2]. Within the established classification framework for nucleotide effectors, N6-methyl-AMP segregates into Class I (the AMP class), characterized by strong activation, cooperative binding with respect to activator concentration, expulsion of two molecules of bound glucose-6-phosphate per analog molecule bound, and protection of a crucial cysteinyl residue against chemical modification [3]. This Class I behavioral signature contrasts sharply with Class II effectors such as IMP, which elicit only weak, non-cooperative activation and exhibit the opposite pattern of glucose-6-phosphate displacement (one molecule per dimer) and cysteine residue protection kinetics [3].

Glycogen metabolism Enzyme regulation Allosteric activation

P2Y Receptor Polypharmacology: Antagonist Activity of N6-Methyl-AMP Disodium Salt Across Human P2Y Subtypes

N6-methyl-AMP exhibits micromolar antagonist activity at multiple human P2Y purinoceptor subtypes, with IC₅₀ values of 4.55 µM at P2Y₁, 4.36 µM at P2Y₆, and 2.34 µM at P2Y₁₂ receptors, all measured in transfected human 1321N1 astrocytoma cells via calcium mobilization assays [1]. This broad P2Y antagonist profile stands in contrast to the agonist pharmacology of ATP and ADP at these same receptors, where ATP serves as a physiological agonist at P2Y₁₁ and ADP is the cognate agonist at P2Y₁, P2Y₁₂, and P2Y₁₃ [2]. Furthermore, the N6-methyl modification in the monophosphate context produces a distinct polypharmacology compared to the N6-methyl-ATP derivative, which acts as an agonist approximately equipotent to ATP at P2Y receptors in taenia coli preparations and is inactive at P2X receptors [3].

Purinergic signaling P2Y receptors GPCR pharmacology

Adenylate Kinase II Inhibition: Non-Competitive Mechanism and Isozyme Selectivity of N6-Methyl-AMP Disodium Salt

N6-methyl-AMP functions as a non-competitive inhibitor of rat adenylate kinase II (AK II) with an inhibition constant (Ki) of 4.2 mM, as characterized in a comprehensive study of monosubstituted AMP derivatives across three rat adenylate kinase isozymes (AK-M, AK II, and AK III) [1]. The study demonstrated that substituents at the N6 position of AMP, including the N6-methyl modification, reduced inhibition below measurable levels compared to modifications at other positions [1]. In contrast, the most effective and selective inhibitors identified in the same study were 2-NHMe-AMP, 2'-O-Me-AMP, and 4'-allyl-AMP, which exhibited inhibition indexes (KM(AMP)/Ki) as low as 0.14–0.25 with AK-M and isozyme selectivity ratios (AK-M/AK II or AK-M/AK III) ranging from 6.6 to 11.2 [1]. The N6-methyl substitution thus defines a specific pharmacological profile: weak AK II inhibition with non-competitive kinetics, clearly differentiated from the more potent and isozyme-selective inhibitors bearing substituents at the C2, O2', O3', or C4' positions.

Adenylate kinase Enzyme inhibition Nucleotide metabolism

Exclusive Enzymatic Substrate Specificity: N6-Methyl-AMP as the Sole Substrate for N6-Methyl-AMP Deaminase (MAPDA/ADAL)

N6-methyl-AMP serves as the exclusive substrate for the specialized enzyme N6-methyl-AMP deaminase (MAPDA, also designated ADAL), which catalyzes the hydrolytic deamination of N6-methyl-AMP to inosine monophosphate (IMP) and methylamine [1]. Structural and biochemical characterization of the Arabidopsis thaliana ortholog (AtADAL) has definitively demonstrated that this enzyme displays strict substrate specificity toward N6-methyl-adenosine monophosphate while exhibiting no detectable deaminase activity toward adenosine, AMP, N6-methyladenosine (the nucleoside), or N6-methyl-ATP in vitro [1][2]. In contrast, the mammalian enzyme AMP deaminase (AMPD) efficiently catalyzes the deamination of AMP to IMP but cannot process N6-methyl-AMP, while adenosine deaminase (ADA) acts exclusively on the nucleoside adenosine [3]. This orthogonal substrate specificity creates a bifurcated catabolic pathway where N6-methyl-AMP is processed by a dedicated enzymatic machinery distinct from the canonical AMP degradation route.

RNA epigenetics Nucleotide catabolism Enzyme specificity

Metabolic Phosphorylation Bottleneck: N6-Methyl-AMP Is Metabolized Only to the Monophosphate Level vs. AMP Which Progresses to ATP

The N6-methyl modification imposes a critical metabolic restriction: 6-methylaminopurine ribonucleoside (the nucleoside precursor) is metabolized by mammalian cells only to the monophosphate level and fails to undergo further phosphorylation to the corresponding di- and triphosphate nucleotides [1]. This metabolic bottleneck contrasts sharply with adenosine analogs bearing a primary amino group at the C-6 position (including 3'-deoxyadenosine, 2-fluoroadenosine, 7-deazaadenosine, and xylosyladenine), which are efficiently phosphorylated to the 5'-triphosphate level and subsequently incorporated into nucleic acids [1]. Additionally, replacement of the 6-amino group with ethylamino or dimethylamino groups completely abolishes phosphorylation capacity entirely [1]. The metabolic restriction of N6-methylated nucleotides to the monophosphate level was confirmed in subsequent studies using rat liver adenosine kinase, where N6-methyl-AMP served as a substrate in the exchange reaction generating labeled AMP from adenosine at approximately 50% of the rate observed with unmodified AMP [2].

Nucleotide metabolism Phosphorylation Cellular pharmacology

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate: Recommended Application Scenarios Based on Quantitative Evidence


Glycogen Phosphorylase b Activation Studies Requiring Defined Ka and Predictable Effector Class Behavior

Based on the established Ka value of 22 µM and documented Class I effector behavior [1], N6-methyl-AMP disodium salt is optimally suited for in vitro glycogen phosphorylase b activation assays where precise concentration-dependent enzyme modulation is required. The defined activation constant enables researchers to establish dose-response relationships with confidence, while the Class I effector classification—characterized by cooperative activation and displacement of two glucose-6-phosphate molecules per analog bound—provides mechanistic predictability that facilitates interpretation of allosteric regulation experiments [1].

Pan-P2Y Receptor Antagonist Tool for Purinergic Signaling Dissection

With IC₅₀ values of 4.55 µM (P2Y₁), 4.36 µM (P2Y₆), and 2.34 µM (P2Y₁₂) in human 1321N1 cells [2], N6-methyl-AMP disodium salt serves as a validated pan-P2Y pharmacological antagonist for studies requiring simultaneous blockade of multiple P2Y receptor subtypes. This polypharmacology profile is particularly valuable for dissecting complex purinergic signaling networks where contributions from individual P2Y subtypes are difficult to isolate using subtype-selective antagonists. The antagonist functional profile at P2Y₁ distinguishes it from ATP and ADP (which act as agonists) and from the more potent but P2Y₁-selective antagonist MRS2179 [2].

N6-Methyl-AMP Deaminase (MAPDA/ADAL) Enzymatic Assays and Structural Biology

The exclusive substrate specificity of N6-methyl-AMP for MAPDA/ADAL [3] makes this compound the essential substrate for any in vitro enzymatic characterization of this specialized deaminase. This includes enzyme kinetics studies (Km determination), inhibitor screening campaigns targeting the MAPDA active site, and X-ray crystallography or cryo-EM studies requiring substrate-bound enzyme complexes. The availability of high-resolution crystal structures of AtADAL in complex with N6-methyl-AMP, GMP, and IMP [3] provides a structural framework for rational experimental design and interpretation.

Adenylate Kinase II Inhibition Controls and Metabolic Flux Studies

Given its non-competitive inhibition of rat adenylate kinase II with Ki = 4.2 mM [4], N6-methyl-AMP disodium salt is appropriate as a control compound or reference inhibitor in adenylate kinase enzymatic studies. The defined non-competitive mechanism and quantifiable Ki value make it useful for benchmarking novel adenylate kinase inhibitors, validating assay systems, or investigating the role of AK II in nucleotide metabolism pathways. The relatively high Ki (4.2 mM) positions this compound as a weak inhibitor suitable for studies requiring partial enzyme attenuation rather than complete blockade [4].

Quote Request

Request a Quote for N6-Methyladenosine 5'-monophosphate disodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.